Ethyl Myristate (CAS 124-06-1) is a linear fatty acid ethyl ester (FAEE) synthesized via the esterification of myristic acid with ethanol. In industrial procurement, it is primarily valued for its precise physicochemical properties, including a specific gravity of ~0.86, a melting point of 11–12 °C, and a distinct waxy, iris-like organoleptic profile. As a C14 ester, it occupies a critical intermediate position between highly volatile short-chain esters and heavy, solid long-chain esters. This specific chain length and ethyl-linked structure make it a highly functional ingredient for biofuel engineering, advanced cosmetic lipid phases, and fine fragrance compounding, where precise thermal behavior and controlled volatility are mandatory .
Generic substitution of Ethyl Myristate with closely related analogs frequently compromises application-critical performance. In biofuel formulations, replacing it with the industry-standard FAME equivalent, Methyl Myristate, raises the crystallization onset temperature by 6–8 °C, drastically degrading cold flow properties and increasing the risk of cold filter plugging [1]. In cosmetic applications, substituting it with the ubiquitous Isopropyl Myristate (IPM) alters the molecular branching and evaporation cascade, replacing a fast-absorbing, lightweight finish with a heavier, more persistent 'slip' that can alter the sensory profile of specific water-in-oil emulsions [2]. Furthermore, in fragrance compounding, chain-length neighbors like Ethyl Laurate (C12) introduce overly volatile, soapy notes that fail to replicate the sustained, creamy iris profile unique to the C14 myristate structure[3].
In the selection of fatty acid esters for biodiesel, cold flow properties are a critical procurement factor. Compared to the standard methyl ester (FAME) baseline, ethyl esters (FAEEs) exhibit significantly improved low-temperature behavior. Specifically, Ethyl Myristate has a melting point of 11–12 °C, which is 6–8 °C lower than the 18–19 °C melting point of Methyl Myristate [1]. This depression in crystallization onset temperature directly enhances the cloud point (CP) and cold filter plugging point (CFPP) of the final fuel blend, reducing the need for expensive pour point depressant additives in cold-climate applications [2].
| Evidence Dimension | Melting Point / Crystallization Onset |
| Target Compound Data | 11–12 °C |
| Comparator Or Baseline | Methyl Myristate (18–19 °C) |
| Quantified Difference | 6–8 °C reduction in melting point |
| Conditions | Standard atmospheric pressure (0.1 MPa) |
Procuring Ethyl Myristate over Methyl Myristate allows biofuel manufacturers to formulate blends with naturally lower cold filter plugging points without relying heavily on winterization or chemical depressants.
While Isopropyl Myristate (IPM) is the ubiquitous standard emollient in personal care, Ethyl Myristate offers a differentiated spreading cascade for specialized formulations. Ethyl Myristate possesses a slightly lower molecular weight (256.42 g/mol) compared to IPM (270.45 g/mol) and features a distinct linear ethyl ester structure rather than a branched isopropyl group. This structural difference results in a lighter, faster-absorbing sensory profile. For formulators seeking to avoid the characteristic, longer-lasting 'slip' of branched isopropyl esters while maintaining high spreadability and low viscosity, Ethyl Myristate serves as a highly effective, non-greasy lipid phase component in rapid-dry water-in-oil (W/O) emulsions [1].
| Evidence Dimension | Molecular Weight and Ester Branching (Sensory Profile) |
| Target Compound Data | 256.42 g/mol, linear ethyl ester |
| Comparator Or Baseline | Isopropyl Myristate (270.45 g/mol, branched isopropyl ester) |
| Quantified Difference | ~5% reduction in molecular weight with linear vs. branched chain dynamics |
| Conditions | Standard cosmetic emulsion lipid phase |
Provides cosmetic formulators with a lighter, faster-absorbing alternative to IPM for premium skin-care products requiring a non-greasy, rapid-dry finish.
In flavor and fragrance procurement, selecting the correct fatty acid ester chain length is critical for balancing top, middle, and base notes. Ethyl Myristate (C14) occupies a highly specific volatility niche with a vapor pressure of approximately 0.00157 mmHg at 25 °C [1]. Compared to the more volatile Ethyl Laurate (C12), which imparts strong fruity/soapy notes, and the heavier Ethyl Palmitate (C16), which has minimal odor impact, Ethyl Myristate provides a distinct 'sweet, waxy, and iris-like' organoleptic profile at a 60 ppm threshold [1]. This allows perfumers to anchor floral and creamy accords without the rapid evaporation associated with shorter-chain esters.
| Evidence Dimension | Vapor Pressure and Organoleptic Threshold |
| Target Compound Data | 0.00157 mmHg at 25 °C (waxy, iris-like note) |
| Comparator Or Baseline | Ethyl Laurate (higher volatility) and Ethyl Palmitate (lower volatility/odorless) |
| Quantified Difference | Intermediate vapor pressure providing sustained middle-to-base note performance |
| Conditions | 60 ppm evaluation threshold at 25 °C |
Enables precise control over the evaporation cascade and scent longevity in fine fragrances and food flavorings, filling the gap between highly volatile top notes and heavy fixatives.
Formulators utilize Ethyl Myristate as a primary fatty acid ethyl ester (FAEE) component to depress the overall cloud point and cold filter plugging point of renewable fuels. Its 11–12 °C melting point provides a distinct phase-behavior advantage over FAME alternatives in cold-climate diesel blends [1].
In high-end skincare manufacturing, Ethyl Myristate is procured as a fast-absorbing lipid phase alternative to Isopropyl Myristate. Its linear structure and lower molecular weight allow for rapid-dry, non-tacky finishes in advanced water-in-oil (W/O) creams and lotions [2].
Flavorists and perfumers select Ethyl Myristate to provide a waxy, iris-like middle note. Its specific vapor pressure bridges the volatility gap between highly volatile C12 esters and heavy, odorless C16 esters, ensuring sustained organoleptic performance in complex accords [3].